2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3O3/c17-16(18,19)13-8-4-3-7-12(13)14(20)9-10-5-1-2-6-11(10)15(21)22/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUOFKAZKGAMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
Key Reactions
- Alkylation : Reacting ethyl cyclohexane-1-carboxylate with 2-bromo-1-(2-(trifluoromethyl)phenyl)ethan-1-one in the presence of NaH or LDA yields the alkylated intermediate.
- Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH.
Table 1 : Optimization of Alkylation Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NaH | THF | 0→25 | 68 | |
| LDA | DMF | -78→0 | 82 | |
| K₂CO₃ | Acetone | Reflux | 54 |
Ketone Bridge Formation
The oxoethyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.
Friedel-Crafts Acylation
Nucleophilic Acyl Substitution
- Procedure : Reacting cyclohexane-1-carboxylic acid with 2-(trifluoromethyl)phenylacetyl chloride in DCM using Et₃N as a base.
- Yield : 74–89% after purification by silica gel chromatography.
Equation :
$$
\text{Cyclohexane-1-CO}2\text{H} + \text{ClCOCH}2\text{(2-CF}3\text{Ph)} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound} + \text{HCl}
$$
Trifluoromethylphenyl Group Introduction
The 2-(trifluoromethyl)phenyl group is typically pre-installed due to challenges in late-stage trifluoromethylation.
Suzuki-Miyaura Coupling
Direct Trifluoromethylation
- Reagents : CF₃I or Umemoto’s reagent under Cu-mediated conditions.
- Challenges : Poor yields (<30%) due to steric hindrance.
Stereochemical Considerations
The cis/trans configuration at the cyclohexane ring is controlled during alkylation.
Diastereoselective Synthesis
- Trans-isomer : Dominant product under kinetic conditions (low temperature, bulky bases).
- Cis-isomer : Formed via thermodynamic control (prolonged heating in polar solvents).
Table 2 : Stereochemical Outcomes
| Condition | cis:trans Ratio | Yield (%) | Reference |
|---|---|---|---|
| LDA, THF, -78°C | 1:4 | 82 | |
| NaH, DMF, 25°C | 1:1 | 68 | |
| KOH, EtOH, reflux | 3:1 | 75 |
Purification and Characterization
Industrial-Scale Considerations
- Cost-Efficiency : Use of T3P® (propylphosphonic anhydride) for amide couplings reduces side reactions.
- Solvent Recovery : Toluene and 2-MeTHF are recycled via distillation.
Table 3 : Scale-Up Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Reaction Time | 8 h | 12 h |
| Yield | 82% | 78% |
| Purity | 98% | 95% |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Scientific Research Applications
TRANS-2-[2-OXO-2-(2-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, making it effective in various biochemical pathways. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Positional Isomers on the Cyclohexane Ring
The position of the 2-oxoethyl substituent on the cyclohexane ring significantly impacts physicochemical properties and biological interactions.
Key Findings :
Substituent Variations on the Phenyl Ring
The electronic and steric effects of phenyl substituents modulate reactivity and binding affinity.
Key Findings :
Stereochemical Variations
Cis-trans isomerism influences molecular geometry and intermolecular interactions.
Key Findings :
Functional Group Variations
Modifications to the ethyl chain or carboxylic acid group alter reactivity.
Key Findings :
- Spirocyclic Derivatives : Compounds like exhibit rigid structures, favoring selective binding to enzymes or receptors .
Biological Activity
2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid, also known as CIS-3-[2-OXO-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluoromethyl group and a cyclohexane backbone, suggests various biological activities that merit detailed investigation.
- Molecular Formula : C16H17F3O3
- Molecular Weight : 314.3 g/mol
- CAS Number : 735275-40-8
Biological Activity Overview
The biological activity of the compound has been explored primarily in the context of its anti-inflammatory, antibacterial, and potential anticancer properties. The presence of the trifluoromethyl group is known to enhance biological activity due to its electron-withdrawing properties.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The IC50 values for related compounds range from 19.45 μM to 42.1 μM against COX enzymes, indicating moderate potency compared to standard anti-inflammatory drugs such as Diclofenac .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. In vitro studies suggest that compounds with similar structural motifs demonstrate broad-spectrum antibacterial activity. For example, derivatives with a phenyl ring have shown improved activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 50 μg/mL for certain analogs .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Cyclohexane Backbone : Provides structural stability and influences the binding affinity to biological targets.
- Carboxylic Acid Functionality : Plays a crucial role in the interaction with active sites of enzymes and receptors.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Inhibition of Bacterial Growth : A study demonstrated that a derivative of this compound significantly inhibited the growth of resistant bacterial strains, showcasing its potential as an antibiotic agent.
- Anti-inflammatory Mechanism : Research involving RAW264.7 macrophages showed that treatment with similar carboxylic acid derivatives led to reduced levels of pro-inflammatory cytokines, suggesting a mechanism through which these compounds exert their effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
